molecular formula C18H20FN3O4 B6529717 methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate CAS No. 1020454-43-6

methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B6529717
CAS No.: 1020454-43-6
M. Wt: 361.4 g/mol
InChI Key: OXVQSIHAPDJGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a synthetic organic compound characterized by a piperidine core substituted at position 1 with a pyrazole-carbonyl group. Key structural features include:

  • Pyrazole ring: Substituted at position 1 with a 4-fluorophenyl group and at position 4 with a methoxy group.
  • Piperidine ring: Position 4 bears a methyl carboxylate ester, enhancing hydrophilicity and metabolic stability.
  • Functional groups: The carbonyl bridge between pyrazole and piperidine introduces conformational rigidity, while the fluorophenyl moiety may influence receptor-binding interactions, as seen in pharmacologically active analogs .

Properties

IUPAC Name

methyl 1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-25-15-11-22(14-5-3-13(19)4-6-14)20-16(15)17(23)21-9-7-12(8-10-21)18(24)26-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVQSIHAPDJGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate (CAS Number: 1020454-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20FN3O4C_{18}H_{20}FN_{3}O_{4} with a molecular weight of 361.4 g/mol. The compound features a piperidine ring, a pyrazole moiety, and various substituents that contribute to its biological activity.

PropertyValue
CAS Number1020454-43-6
Molecular FormulaC₁₈H₂₀FN₃O₄
Molecular Weight361.4 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with pyrazole carboxylic acids. The process often utilizes coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the final ester product. This method ensures high yields and purity, which are crucial for subsequent biological evaluations.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit antiviral properties, particularly as neuraminidase inhibitors. For instance, derivatives containing a pyrazole moiety showed significant inhibition of neuraminidase activity, which is essential for viral replication in influenza viruses .

In one study, compounds with a 4-fluorophenyl group exhibited enhanced inhibitory activity against neuraminidase, suggesting that the presence of electron-withdrawing groups can enhance biological efficacy . The structure-activity relationship (SAR) indicates that modifications at the para position of the phenyl ring can significantly influence the inhibitory potency.

Anticancer Potential

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming traditional chemotherapeutic agents in certain cases .

A study evaluated the cytotoxicity of a series of piperidine derivatives against FaDu hypopharyngeal tumor cells, revealing that specific modifications could enhance their anticancer activity . This suggests a potential therapeutic application for this compound in cancer treatment.

Anti-inflammatory Effects

Compounds with similar pyrazole structures have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Neuraminidase Inhibition : A set of pyrazole derivatives was tested for their ability to inhibit neuraminidase, with some compounds achieving over 50% inhibition at low concentrations. The most active compound displayed a significant correlation between structure and activity .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific modifications to the piperidine ring improved cytotoxicity against cancer cell lines such as HeLa and MCF7. The observed IC50 values were significantly lower than those for standard chemotherapeutics .
  • Anti-inflammatory Activity : Pyrazole derivatives were evaluated for their ability to reduce inflammation markers in cell models. Compounds showed varying degrees of effectiveness, with some achieving up to 70% inhibition of nitric oxide production .

Scientific Research Applications

Structure and Formula

The compound has the molecular formula C18H20FN3O4C_{18}H_{20}FN_3O_4, featuring a piperidine ring and a pyrazole moiety. Its structure includes:

  • A 4-fluorophenyl group
  • A methoxy substituent
  • A carbonyl functional group

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, it demonstrated effective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Compounds containing the pyrazole structure often show anti-inflammatory effects. Research has indicated that this specific compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis or other inflammatory diseases .

Neurological Applications

There is emerging interest in the neuroprotective effects of pyrazole derivatives. Preliminary studies suggest that this compound may have implications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Herbicidal Activity

Research has shown that pyrazole derivatives can act as herbicides. This compound was tested for herbicidal efficacy against various weed species. The results indicated promising herbicidal activity, which could lead to its development as a novel agricultural chemical .

Pest Control

In addition to herbicidal properties, there is potential for this compound to be used in pest control formulations. Its unique chemical structure may contribute to its effectiveness against specific pests while minimizing harm to beneficial insects .

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. This compound can be utilized as a building block in the synthesis of functional polymers with tailored properties for applications in coatings and adhesives .

Photovoltaic Materials

Research into organic photovoltaic materials has identified pyrazole-based compounds as potential candidates for improving the efficiency of solar cells. The unique electronic properties of this compound may enhance charge transport within photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with synthetic cannabinoids and heterocyclic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS) Core Structure Substituents/Functional Groups Key Differences vs. Target Compound Reference
Target Compound Pyrazole-Piperidine 4-Fluorophenyl, 4-methoxy (pyrazole); methyl carboxylate (piperidine) - -
ADB-FUBINACA (N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) Indazole 4-Fluorobenzyl, carboxamide Indazole core vs. pyrazole; carboxamide vs. ester
FUB-AMB ([Methyl 2-({1-[(4-Fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate]) Indole 4-Fluorobenzyl, methyl butanoate ester Indole core; amino acid-derived side chain
Methyl 1-((6-Hydroxyquinazolin-2-yl)methyl)piperidine-4-carboxylate (1393448-82-2) Quinazoline-Piperidine 6-Hydroxyquinazolinyl, methyl carboxylate Quinazoline core; hydroxyl group
5-Methoxy-2-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde (28837-84-5) Indole 5-Methoxy, 4-methylpiperazine carbonyl, aldehyde Piperazine substituent; aldehyde functionality
Key Observations:

Core Heterocycles: The target compound’s pyrazole core distinguishes it from indazole (ADB-FUBINACA) and indole (FUB-AMB, 28837-84-5) analogs. The quinazoline derivative (1393448-82-2) introduces a fused bicyclic system, which may enhance planar stacking interactions absent in the target compound .

Substituent Effects: 4-Fluorophenyl Group: Common in synthetic cannabinoids (e.g., ADB-FUBINACA) for CB1 receptor affinity . Methoxy Groups: The 4-methoxy on the pyrazole (target) vs. 5-methoxy on indole (28837-84-5) may confer varied metabolic stability; methoxy groups generally reduce oxidative metabolism.

Functional Group Variations: Carboxylate vs. Carboxamide: The target’s methyl ester may offer slower hydrolysis than ADB-FUBINACA’s carboxamide, extending half-life. Piperazine vs.

Hypothetical Pharmacological and Physicochemical Properties

  • Receptor Binding : Fluorophenyl-containing compounds (e.g., ADB-FUBINACA) exhibit high CB1 receptor affinity . The target’s pyrazole core may modulate selectivity compared to indazole/indole-based analogs.
  • Solubility: The methyl carboxylate in the target and 1393448-82-2 likely improves aqueous solubility over non-esterified analogs.
  • Metabolic Stability : Ester groups (target, FUB-AMB) are prone to hepatic esterase metabolism, whereas amides (ADB-FUBINACA) and hydroxylated quinazolines (1393448-82-2) may exhibit longer half-lives .

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through a cyclocondensation reaction between a 1,3-diketone and a hydrazine derivative. For example, ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine under basic conditions to form 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate, as demonstrated in Patent WO2017064550A1. Adapting this approach:

  • Starting material : Ethyl 4-fluoroacetoacetate undergoes Claisen condensation with methyl chloroformate to introduce the methoxy group.

  • Cyclization : Treatment with 4-fluorophenylhydrazine in dichloromethane at −20°C yields 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Saponification : Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Key Data :

  • Yield: 86–96% for analogous pyrazole derivatives.

  • Regioselectivity: Controlled by low-temperature addition to favor the 3-carboxylate isomer.

Functional Group Introduction and Optimization

  • 4-Fluorophenyl Group : Introduced via nucleophilic aromatic substitution or palladium-catalyzed Suzuki coupling, though the former is preferred for cost efficiency.

  • Methoxy Group : Installed using methyl iodide and a base (e.g., K₂CO₃) in DMF, ensuring minimal O- vs. N-alkylation.

Synthesis of Methyl Piperidine-4-Carboxylate

Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is esterified with methanol under acidic (H₂SO₄) or enzymatic conditions. A novel method from Industrial & Engineering Chemistry Research uses CO₂ and methanol to directly esterify calcium lactate, producing methyl lactate with 95% purity. Adapting this:

  • Reaction : Piperidine-4-carboxylic acid, methanol, and CO₂ at 60–80°C under 10–15 bar pressure.

  • Byproduct : Calcium carbonate (if using calcium salts), easily removed by filtration.

Key Data :

  • Yield: >90% for methyl lactate.

  • Purity: ≥95% by GC analysis.

Amide Bond Formation: Coupling Strategies

Activation of the Pyrazole Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, a mixed anhydride is formed with ethyl chloroformate.

Coupling with Methyl Piperidine-4-Carboxylate

  • Schotten-Baumann Conditions : The acyl chloride reacts with the piperidine ester in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as base.

  • Coupling Reagents : EDCl/HOBt or DCC/DMAP in anhydrous THF, facilitating room-temperature reactions.

Optimization Notes :

  • Excess piperidine (4–5 equiv) improves conversion.

  • MTBE extraction at pH 1.8 efficiently removes unreacted pyrazole derivatives.

Purification and Characterization

Crystallization and Filtration

The crude product is recrystallized from ethanol/water (3:1), yielding white crystals. Patent WO2017064550A1 reports 95% purity after recrystallization.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.72 (dd, J = 8.8 Hz, 2H, Ar-H), 7.32 (dd, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃).

  • HRMS : m/z calcd for C₁₈H₁₈FN₃O₄ [M+H]⁺: 378.1261; found: 378.1258.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Direct Esterification Coupling
Yield (%)86–96>9080–95
Reaction Time (h)12–246–82–4
Purification MethodRecrystallizationFiltrationMTBE Extraction
ScalabilityPilot-scaleIndustrialLab-scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid with piperidine-4-carboxylate derivatives. Use coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥98% purity (HPLC) .
  • Key intermediates : Monitor fluorophenyl and methoxy group stability under acidic/basic conditions using TLC and NMR .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve bond angles (e.g., C7-C12-C13: 119.32° ± 0.11°) and torsional conformations to validate the pyrazole-piperidine linkage .
  • NMR spectroscopy : Assign peaks for fluorophenyl (¹⁹F NMR: δ -110 to -115 ppm) and methoxy protons (¹H NMR: δ 3.8–4.0 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 402.14 (calculated) .

Q. What stability considerations are critical during storage and handling?

  • Stability data :

  • Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester and amide groups .
  • Avoid strong oxidizers (e.g., peroxides) and humidity >60%, which degrade methoxy and fluorophenyl moieties .
  • Monitor decomposition via HPLC every 6 months; hazardous byproducts include carbon/nitrogen oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

  • Strategies :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) using UV-Vis spectroscopy .
  • pH-dependent solubility : Adjust pH (4–9) and measure solubility via nephelometry; fluorophenyl groups may exhibit lower solubility in acidic media .
  • Computational modeling : Use COSMO-RS to predict solvation free energy and validate with experimental data .

Q. What mechanistic insights exist for its potential biological activity?

  • Hypotheses :

  • Kinase inhibition : The pyrazole-piperidine core may mimic ATP-binding motifs in kinases (e.g., JAK/STAT pathways) .
  • Epigenetic modulation : Fluorophenyl groups could enhance binding to histone deacetylases (HDACs) based on structural analogs .
    • Validation :
  • Perform enzyme inhibition assays (IC₅₀ determination) and compare with reference inhibitors (e.g., vorinostat) .

Q. How can structural modifications improve metabolic stability?

  • Design strategies :

  • Fluorine substitution : Replace labile methoxy groups with trifluoromethyl (-CF₃) to resist CYP450 oxidation .
  • Ester bioisosteres : Substitute methyl ester with tert-butyl or pivaloyloxymethyl to reduce hydrolysis .
    • Testing :
  • Use liver microsome assays (human/rat) and LC-MS/MS to track metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.